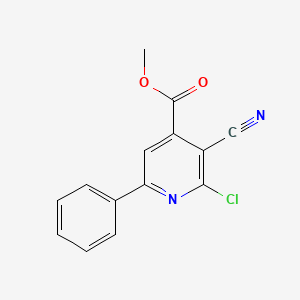

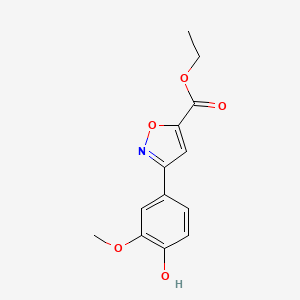

![molecular formula C24H25NO5 B2434005 (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-13-2](/img/structure/B2434005.png)

(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one, also known as DMACSP, is a novel spirochromanone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Synthesis and Antimicrobial Activity : A novel synthesis method for N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed, exhibiting good anti-fungal and anti-microbial activities. This includes docking integrations with MDS 4.6, indicating potential applications in pharmaceuticals and biochemistry (Ghatpande et al., 2021).

Medicinal Chemistry Applications

Role in Drug Development : The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is a key component in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of these compounds highlight their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

HDAC Inhibitors : Spiropiperidine hydroxamic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds have shown antiproliferative activity on different tumor cell lines and good oral bioavailability, suggesting potential applications in cancer treatment (Varasi et al., 2011).

Pharmacological and Toxicological Studies

Inhibition of Acetyl-CoA Carboxylase : Spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated for their inhibitory activity on acetyl-CoA carboxylase, with some compounds showing activity in the low nanomolar range. This suggests potential use in metabolic disorders and obesity research (Shinde et al., 2009).

Cytotoxicity and Apoptosis Induction : Certain spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines. These compounds, particularly compound 16, have shown potential in inducing apoptosis and altering cell cycle phases in cancer cells (Abdelatef et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with thearyl hydrocarbon receptor (AhR) in tumor-associated macrophages . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It’s known that ahr activity in macrophages can be influenced by metabolites derived from tryptophan . The activation of AhR can lead to a variety of cellular responses, including changes in gene expression .

Biochemical Pathways

The compound may affect the tryptophan metabolism pathway. The AhR activity in macrophages is dependent on the metabolization of dietary tryptophan to indoles by Lactobacillus . This suggests that the compound might influence the tryptophan metabolism pathway and its downstream effects.

Pharmacokinetics

For instance, a related compound, 3,4-Dimethoxyphenylacetonitrile, is insoluble in water but soluble in methanol , which could influence its absorption and distribution in the body.

Result of Action

The activation of ahr in tumor-associated macrophages has been associated with the suppression of anti-tumor immunity . This suggests that the compound might have a similar effect.

Action Environment

Environmental factors such as diet can influence the action of this compound. For instance, the removal of dietary tryptophan can reduce AhR activity in tumor-associated macrophages and promote the accumulation of certain T cells within tumors . Conversely, the provision of dietary indoles can block this effect .

Propiedades

IUPAC Name |

1'-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-21-9-7-17(15-22(21)29-2)8-10-23(27)25-13-11-24(12-14-25)16-19(26)18-5-3-4-6-20(18)30-24/h3-10,15H,11-14,16H2,1-2H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYXHFYZZKBBSH-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)

![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)

![tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2433942.png)